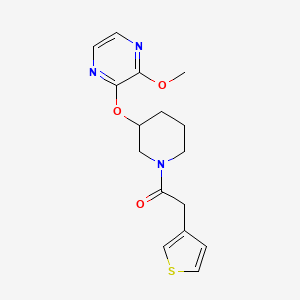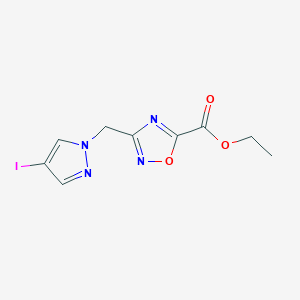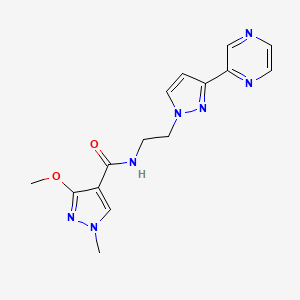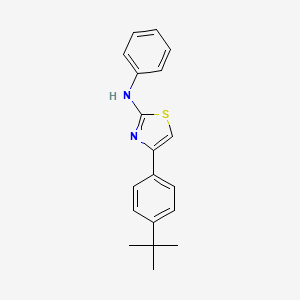
MS402
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MS402 est un inhibiteur sélectif de la famille des domaines bromodomaines et extraterminaux (BET), ciblant spécifiquement le premier bromodomaine (BD1) de BRD4. Ce composé a montré un potentiel dans le blocage de la différenciation des cellules T helper 17 et l'amélioration de la colite chez la souris . Il est un candidat prometteur pour des applications thérapeutiques, en particulier dans le traitement des maladies inflammatoires et de certains cancers.
Applications De Recherche Scientifique
MS402 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of bromodomains in gene regulation and chromatin remodeling.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancers, and other conditions involving dysregulated gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting bromodomains
Mécanisme D'action
Target of Action
MS402, also known as 3-Chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide, primarily targets the bromodomains of the Bromodomain and Extra-Terminal domain (BET) family proteins . The primary targets include BRD4(BD1), BRD4(BD2), BRD3(BD1), BRD3(BD2), BRD2(BD1), and BRD2(BD2) . These proteins play a crucial role in gene transcription regulation .
Mode of Action
This compound is a domain-selective inhibitor, showing a higher affinity for BRD4-BD1 over BRD4-BD2 . It binds to BRD4-BD1 with a lower binding free energy than BRD4-BD2 . Residues Gln85, Pro86, Asn140, and Ile146 are crucial for this compound’s selective binding to BRD4-BD1 . This compound needs to overcome a higher energy barrier to dissociate from BD1 than from BD2 pocket .
Biochemical Pathways
The binding of this compound to the bromodomains inhibits the recognition interaction between bromodomains and acetyl-lysine, which can effectively block genome-wide transcription, particularly for genes that promote cancer cell proliferation . This action disrupts the normal functioning of these proteins, leading to changes in gene expression and cellular function .
Pharmacokinetics
The effectiveness of this compound in blocking th17 cell differentiation suggests that it has sufficient bioavailability to exert its effects .
Result of Action
This compound blocks Th17 cell differentiation and ameliorates colitis in mice . By selectively inhibiting BRD4-BD1, this compound can disrupt the normal functioning of BRD4 and other BET family proteins, leading to changes in gene expression and cellular function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : En milieu industriel, la production de MS402 impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions : MS402 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Nucléophiles : Halogénures, amines.
Électrophiles : Halogénures d'alkyle, chlorures d'acyle
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues fonctionnalisés .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle des bromodomaines dans la régulation des gènes et le remodelage de la chromatine.
Biologie : Étudié pour ses effets sur la différenciation cellulaire, la prolifération et l'apoptose.
Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies inflammatoires, les cancers et d'autres affections impliquant une expression génique dysrégulée.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les bromodomaines
5. Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au premier bromodomaine (BD1) de BRD4, inhibant ainsi son interaction avec les histones acétylées. Cela empêche le recrutement de la machinerie transcriptionnelle vers des loci géniques spécifiques, conduisant à la suppression de l'expression génique. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la différenciation des cellules T helper 17 et l'amélioration de la colite chez la souris .
Composés similaires :
JQ1 : Un autre inhibiteur du bromodomaine BET, mais moins sélectif pour BD1.
I-BET762 : Un inhibiteur pan-BET avec une activité plus large sur différents bromodomaines.
OTX015 : Un inhibiteur du BET en phase clinique avec une activité contre plusieurs bromodomaines
Unicité de this compound : this compound est unique par sa forte sélectivité pour le premier bromodomaine (BD1) de BRD4, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce domaine et pour développer des thérapies ciblées avec potentiellement moins d'effets hors cible .
Comparaison Avec Des Composés Similaires
JQ1: Another BET bromodomain inhibitor, but less selective for BD1.
I-BET762: A pan-BET inhibitor with broader activity across different bromodomains.
OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains
Uniqueness of MS402: this compound is unique in its high selectivity for the first bromodomain (BD1) of BRD4, which makes it a valuable tool for studying the specific functions of this domain and for developing targeted therapies with potentially fewer off-target effects .
Propriétés
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-4-[(2-methyl-3-oxocyclopenten-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVTSICPINUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes MS402 unique compared to other BET inhibitors?
A1: this compound demonstrates selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). [, ] This is significant because most BET inhibitors target both BD1 and BD2 indiscriminately. Selective inhibition of BD1 offers the potential for fewer side effects and a more targeted therapeutic approach. []
Q2: How does this compound interact with BRD4 at a molecular level?
A2: this compound binds to the acetyl-lysine binding pocket of BRD4's BD1 with higher affinity compared to BD2. [, ] Computational studies using molecular dynamics simulations and binding free energy calculations revealed that specific residues like Gln85, Pro86, Asn140, and Ile146 in BD1 contribute significantly to this selective binding. []
Q3: What are the downstream effects of this compound inhibiting BRD4's BD1?
A3: By selectively inhibiting BD1, this compound disrupts the binding of BRD4 to specific gene loci, particularly those related to Th17 cell differentiation. [] This interference reduces the recruitment of p-TEFb by BRD4, a crucial step for RNA polymerase II phosphorylation and subsequent gene transcription. [] Consequently, this compound primarily inhibits Th17 cell differentiation with minimal impact on other T helper cell subsets like Th1, Th2, and Treg cells. []
Q4: What is the therapeutic potential of this compound based on current research?
A4: Preclinical studies using a mouse model of colitis demonstrated that this compound effectively prevents and alleviates disease severity. [] This therapeutic benefit is attributed to this compound's ability to specifically inhibit Th17 cell development, a key player in inflammatory bowel diseases. [] These findings suggest this compound holds promise as a potential therapeutic agent for inflammatory disorders.
Q5: Are there any computational models available to study this compound?
A5: Yes, researchers have employed computational chemistry techniques to investigate the interaction between this compound and BRD4. Molecular dynamics simulations, adaptive biasing force, and multiple-walker adaptive biasing force simulations have been used to study the binding mechanism and selectivity of this compound towards BRD4-BD1. [] These computational models provide valuable insights into the structural basis of this compound's selectivity and can guide the development of more potent and selective BD1 inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)



![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide](/img/structure/B2502463.png)
![[5-(2-fluorophenyl)-2-furyl]methanol](/img/structure/B2502464.png)


![tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)
![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

